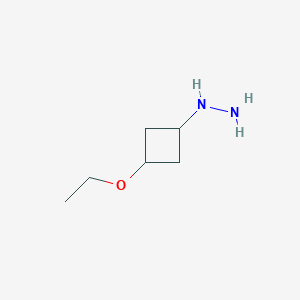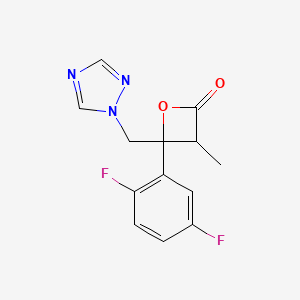
4-(2,5-Difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-Difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one is a synthetic organic compound that belongs to the class of oxetanes
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(2,5-Difluorphenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-on beinhaltet typischerweise mehrere Schritte:
Bildung des Oxetanrings: Dies kann durch Cyclisierungsreaktionen unter Verwendung geeigneter Vorläufer erreicht werden.
Einführung der Triazolgruppe: Die Triazolgruppe kann über Click-Chemie eingeführt werden, die die Reaktion eines Azids mit einem Alkin beinhaltet.
Substitution mit Difluorphenyl- und Methylgruppen: Diese Gruppen können durch verschiedene Substitutionsreaktionen unter Verwendung geeigneter Reagenzien eingeführt werden.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungstechniken wie Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methylgruppe oder dem Triazolring.
Reduktion: Reduktionsreaktionen könnten den Oxetanring oder die Difluorphenylgruppe zum Ziel haben.
Substitution: Die Verbindung kann an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, insbesondere an der Difluorphenylgruppe.
Gängige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Nucleophile wie Amine oder Thiole.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. So könnte beispielsweise die Oxidation zu einem Keton- oder Carbonsäurederivat führen, während die Substitution neue funktionelle Gruppen einführen könnte.
Wissenschaftliche Forschungsanwendungen
Chemie
Synthese komplexer Moleküle: Die Verbindung kann als Baustein bei der Synthese komplexerer Moleküle verwendet werden.
Katalyse: Es kann als Ligand in katalytischen Reaktionen dienen.
Biologie
Arzneimittelentwicklung:
Medizin
Antibakterielle Mittel: Der Triazolring ist bekannt für seine antimikrobiellen Eigenschaften, was diese Verbindung zu einem Kandidaten für die Arzneimittelentwicklung macht.
Industrie
Materialwissenschaften: Die einzigartigen Eigenschaften der Verbindung könnten bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften genutzt werden.
5. Wirkmechanismus
Der Wirkmechanismus von 4-(2,5-Difluorphenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-on hängt von seiner jeweiligen Anwendung ab. Wenn es beispielsweise als Medikament verwendet wird, könnte es mit bestimmten Enzymen oder Rezeptoren im Körper interagieren und bestimmte Pfade hemmen oder aktivieren. Der Triazolring könnte eine entscheidende Rolle bei der Bindung an biologische Zielstrukturen spielen.
Wirkmechanismus
The mechanism of action of 4-(2,5-Difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, inhibiting or activating certain pathways. The triazole ring could play a crucial role in binding to biological targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(2,5-Difluorphenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-on: kann mit anderen Oxetan-Derivaten und Triazol-haltigen Verbindungen verglichen werden.
Einzigartigkeit
Strukturelle Merkmale: Die Kombination aus Oxetanring und Triazolgruppe, zusammen mit den Difluorphenyl- und Methylgruppen, macht diese Verbindung einzigartig.
Chemische Eigenschaften:
Eigenschaften
Molekularformel |
C13H11F2N3O2 |
|---|---|
Molekulargewicht |
279.24 g/mol |
IUPAC-Name |
4-(2,5-difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one |
InChI |
InChI=1S/C13H11F2N3O2/c1-8-12(19)20-13(8,5-18-7-16-6-17-18)10-4-9(14)2-3-11(10)15/h2-4,6-8H,5H2,1H3 |
InChI-Schlüssel |
BLVZJTXQMVLLME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)OC1(CN2C=NC=N2)C3=C(C=CC(=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


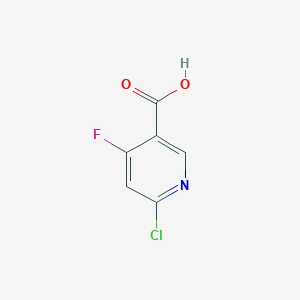
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B12286790.png)
![Hydroxylamine,O-[(2-chloro-3-pyridinyl)methyl]-](/img/structure/B12286791.png)
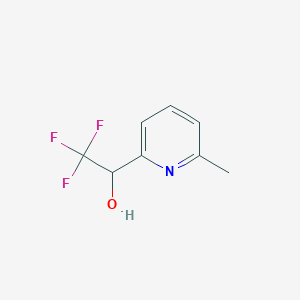
![3,27-bis(2-butyloctyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B12286804.png)
![methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12286828.png)
![6-Amino-2-[[2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid](/img/structure/B12286829.png)
![4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12286840.png)
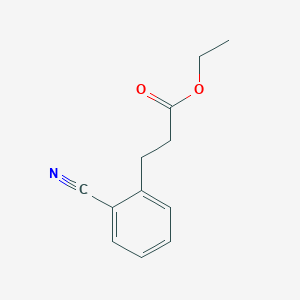
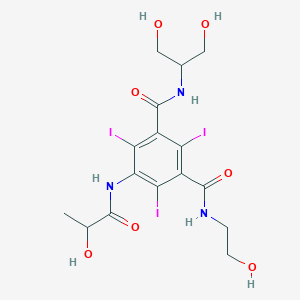
![10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B12286850.png)


